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Compound of Interest

Compound Name: [4-(2-Furyl)phenyl]methanol

Cat. No.: B101486 Get Quote

An In-depth Technical Guide to [4-(2-
Furyl)phenyl]methanol
This guide provides a comprehensive technical overview of [4-(2-furyl)phenyl]methanol, a
heterocyclic aromatic alcohol of significant interest to researchers in medicinal chemistry,

organic synthesis, and materials science. We will delve into its core chemical identity, provide

validated methodologies for its synthesis, and explore its reactivity and potential applications,

with a particular focus on its role as a versatile building block in drug development.

Core Molecular Identity and Physicochemical
Properties
[4-(2-Furyl)phenyl]methanol is an organic compound featuring a furan ring linked to a benzyl

alcohol moiety at the para position. This unique combination of a five-membered aromatic

heterocycle and a phenylmethanol group confers a specific set of chemical properties and

reactivity patterns that make it a valuable synthetic intermediate.

IUPAC Name and Molecular Structure
The formal IUPAC name for this compound is [4-(furan-2-yl)phenyl]methanol. It is also

commonly referred to by synonyms such as 4-(Furan-2-yl)benzyl alcohol and 4-(2-

Furyl)benzenemethanol.[1][2]
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The two-dimensional structure, generated below, illustrates the connectivity of the furan and

phenyl rings, with the hydroxymethyl group situated at the C4 position of the benzene ring

relative to the furan substituent.

Caption: 2D Molecular Structure of [4-(furan-2-yl)phenyl]methanol.

Physicochemical Data Summary
The key physicochemical properties are consolidated in the table below, providing essential

data for experimental design and safety assessments.

Property Value Reference(s)

CAS Number 17920-85-3 [2]

Molecular Formula C₁₁H₁₀O₂

Molecular Weight 174.20 g/mol

Appearance Light brown to brown solid

Melting Point 85-86.5 °C

Boiling Point 309.8 ± 30.0 °C (Predicted)

Density 1.151 ± 0.06 g/cm³ (Predicted)

pKa 14.35 ± 0.10 (Predicted)

SMILES OCc1ccc(cc1)c2occc2

MDL Number MFCD06203036

Synthesis and Purification Protocol
The synthesis of [4-(2-furyl)phenyl]methanol is most effectively achieved via a two-step

process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl precursor, 4-

(2-furyl)benzaldehyde, followed by a selective reduction of the aldehyde to the corresponding

primary alcohol. This approach is highly modular and reliable.

Synthetic Workflow Overview
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The logical flow from commercially available starting materials to the final product is outlined

below. The key transformation is the creation of the C-C bond between the two aromatic rings,

followed by a standard functional group interconversion.

4-Bromobenzaldehyde

Suzuki-Miyaura Coupling
(Pd Catalyst, Base)

2-Furylboronic Acid

4-(2-Furyl)benzaldehyde

Step 1

Selective Reduction
(e.g., NaBH₄)

[4-(2-Furyl)phenyl]methanol

Step 2

Click to download full resolution via product page

Caption: Two-step synthesis workflow for [4-(2-Furyl)phenyl]methanol.

Step 1: Suzuki-Miyaura Coupling for 4-(2-
Furyl)benzaldehyde
Causality: The Suzuki-Miyaura coupling is the method of choice for this C(sp²)-C(sp²) bond

formation due to its high functional group tolerance (the aldehyde is preserved), generally high

yields, and the commercial availability of the required boronic acid and aryl halide starting

materials.[3][4] The palladium catalyst facilitates the catalytic cycle of oxidative addition,
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transmetalation, and reductive elimination.[5] A base is crucial for activating the boronic acid to

facilitate the transmetalation step.[5]

Detailed Protocol:

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 4-bromobenzaldehyde (1.0 equiv.), 2-furylboronic acid (1.2 equiv.), and a

palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water

(e.g., 4:1 ratio), followed by the addition of a base such as potassium carbonate (K₂CO₃, 2.0

equiv.).

Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 4-12

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate

and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude 4-(2-furyl)benzaldehyde can be purified by

column chromatography on silica gel.

Step 2: Reduction to [4-(2-Furyl)phenyl]methanol
Causality: The reduction of the aldehyde to a primary alcohol is a fundamental transformation.

Sodium borohydride (NaBH₄) is an ideal reagent for this step because it is a mild reducing

agent that selectively reduces aldehydes and ketones without affecting the aromatic furan or

phenyl rings. Its ease of handling and workup makes it preferable to stronger, more reactive

hydrides like LiAlH₄ for this specific transformation.

Detailed Protocol:
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Setup: Dissolve the purified 4-(2-furyl)benzaldehyde (1.0 equiv.) from Step 1 in a suitable

protic solvent like methanol or ethanol in a round-bottom flask.

Reduction: Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH₄, 1.1-1.5

equiv.) portion-wise to control the exothermic reaction and hydrogen gas evolution.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (1M HCl)

or a saturated aqueous solution of ammonium chloride (NH₄Cl) until the effervescence

ceases. This step neutralizes the excess borohydride and the resulting borate esters.

Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the

aqueous residue multiple times with ethyl acetate.

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo. The resulting solid, [4-(2-furyl)phenyl]methanol, can be further

purified by recrystallization if necessary.

Chemical Reactivity and Applications
The structure of [4-(2-furyl)phenyl]methanol contains three key regions for chemical

modification, making it a versatile scaffold.

[4-(2-Furyl)phenyl]methanol Benzylic Alcohol Phenyl Ring Furan Ring

Oxidation (PCC, MnO₂)
→ Aldehyde/Carboxylic Acid

Esterification (Acyl Chloride)
→ Ester

Williamson Ether Synthesis
→ Ether

Electrophilic Aromatic Substitution
(e.g., Nitration, Halogenation)

Electrophilic Aromatic Substitution
(Position 5)

Click to download full resolution via product page

Caption: Key reactive sites and potential transformations.
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Applications in Drug Development and Medicinal
Chemistry
The phenyl-furan scaffold is a recognized pharmacophore present in various biologically active

molecules. The ability to easily modify the benzylic alcohol provides a handle for introducing

linkers or other functional groups to modulate solubility, metabolic stability, and target binding.

Antiprotozoal Agents: A related isomer, 2-furyl(phenyl)methanol, has demonstrated notable

anti-leishmanial activity, suggesting that the phenyl-furan core is a promising starting point

for the development of novel treatments for parasitic diseases.[6]

Antitumor Agents: Molecules incorporating a 2-furanyl-pyridine structure, which is structurally

related to the title compound, have been synthesized and shown to act as potent

topoisomerase II inhibitors with significant antiproliferative activity against human cancer cell

lines.[7] This highlights the potential of using [4-(2-furyl)phenyl]methanol as a building

block for new anticancer therapeutics.

Intermediate for Complex Molecules: As a bifunctional molecule, it serves as an intermediate

for more complex pharmaceuticals and agrochemicals where the furan and phenyl rings are

incorporated for their specific electronic and steric properties.[8][9]

Applications in Materials Science
The thiophene analog of this compound, (4-(thiophen-2-yl)phenyl)methanol, is used in the

development of conjugated systems for optoelectronic materials like organic light-emitting

diodes (OLEDs).[10] By analogy, the electron-rich furan ring in [4-(2-furyl)phenyl]methanol
makes it a candidate for similar applications in the synthesis of novel semiconducting polymers

and functional materials.

Safety and Handling
[4-(2-Furyl)phenyl]methanol must be handled with appropriate care in a laboratory setting.

GHS Hazard Statements: The compound is classified as harmful. Specific hazards include:

Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye

irritation, May cause respiratory irritation, Harmful if inhaled.
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Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear

appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

First Aid:

If on skin: Wash with plenty of soap and water.

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for

breathing.

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage

temperature is between 2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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